5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile

Catalog No.
S2833672
CAS No.
946308-97-0
M.F
C21H16Cl2N4O2
M. Wt
427.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)...

CAS Number

946308-97-0

Product Name

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.29

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-6-7-16(17(23)12-15)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-2-1-3-5-14/h1-7,12H,8-11H2

InChI Key

KSCHGHANUPVSCR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4

solubility

not available

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its complex structure which includes a piperazine moiety, a dichlorophenyl group, and an oxazole ring. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. The presence of the oxazole ring and the carbonitrile functional group enhances its potential for various biological interactions and applications in medicinal chemistry.

There is no scientific research describing a specific mechanism of action for this compound.

Future Research Directions

  • Synthesis and characterization of the compound.
  • Investigation of its physical and chemical properties.
  • In silico or in vitro studies to explore potential biological activities.
  • Toxicity and safety assessments if the compound shows promising bioactivity.

Background and Synthesis:

A study published in the journal "Molecules" describes the synthesis of BPPO and other related oxazole derivatives. The study employed a multi-step synthetic route involving the reaction of various starting materials [].

Potential Applications:

While there is no published research directly investigating the specific applications of BPPO, its structural similarity to other oxazole derivatives with reported biological activities suggests potential areas for exploration.

Here are some potential applications based on the known properties of similar compounds:

  • Anti-cancer research: Some oxazole derivatives have exhibited anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
  • Anti-bacterial research: Certain oxazoles have shown activity against various bacterial strains, suggesting potential for development into novel antibiotics.
  • Anti-inflammatory research: Some oxazole-based compounds have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.

  • Oxidation: It can be oxidized to yield corresponding oxides or other functional groups depending on the conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of alcohols or amines from the carbonitrile group.
  • Substitution Reactions: The compound may participate in nucleophilic or electrophilic substitution reactions at the benzoyl or dichlorophenyl groups, allowing for structural modifications that could enhance its biological activity.

Research has indicated that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile exhibit various biological activities, including:

  • Anticancer Properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: The piperazine derivatives are often studied for their potential antimicrobial effects against various pathogens.
  • Neuropharmacological Effects: Some derivatives may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring: A suitable benzoyl chloride reacts with piperazine under basic conditions to introduce the benzoyl group.
  • Oxazole Ring Formation: The dichlorophenyl group is then incorporated into an oxazole structure through cyclization reactions involving appropriate precursors.
  • Carbonitrile Introduction: The final step involves introducing the carbonitrile functional group through nucleophilic substitution or other suitable methods.

These steps may require specific reaction conditions such as temperature control and solvent selection to optimize yields.

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a lead compound in drug development targeting various diseases.
  • Material Science: It may serve as a precursor for synthesizing novel materials with unique properties.
  • Biological Research: Used in studies investigating molecular interactions and mechanisms of action in biological systems.

XLogP3

4.7

Dates

Last modified: 08-17-2023

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